![molecular formula C15H17NO B3057674 Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- CAS No. 837-11-6](/img/structure/B3057674.png)
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Overview
Description
Synthesis Analysis
The synthesis of aniline-based triarylmethanes, which are similar to the structure of “Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-”, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .Molecular Structure Analysis
The molecular structure of “Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-” is represented by the molecular formula C15H17NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
- Phenolic compounds, including 4-[1-(4-aminophenyl)-1-methylethyl]phenol, possess potent antioxidant properties. They scavenge free radicals, protect cells from oxidative damage, and contribute to overall health. Researchers investigate their role in preventing chronic diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions .
- Phenolic compounds find applications in food preservation due to their antimicrobial and antioxidant effects. They inhibit spoilage microorganisms and extend the shelf life of perishable foods. Researchers explore their use as natural food additives or coatings to enhance food safety and quality .
- The compound’s structural features make it an interesting candidate for drug development. Researchers study its potential as an active ingredient in pharmaceutical formulations. It may exhibit anti-inflammatory, analgesic, or antipyretic effects .
- Phenolic compounds contribute to skin health and beauty. They possess skin-lightening, anti-aging, and UV-protective properties. Researchers investigate their inclusion in skincare products, sunscreens, and hair treatments .
- Phenolic compounds can degrade pollutants in water and soil. Researchers explore their use in environmental remediation, especially for removing organic contaminants. The compound’s reactivity with pollutants makes it valuable in wastewater treatment and soil restoration .
- Phenolic compounds exhibit insecticidal and herbicidal properties. Researchers study their potential as natural pesticides or herbicides, aiming for sustainable and eco-friendly pest control methods .
Antioxidant Activity
Food Preservation
Pharmaceutical Formulations
Cosmetics and Personal Care
Environmental Remediation
Natural Pesticides
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- . For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets.
properties
IUPAC Name |
4-[2-(4-aminophenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGPNZVXBBBZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456948 | |
| Record name | Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- | |
CAS RN |
837-11-6 | |
| Record name | Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

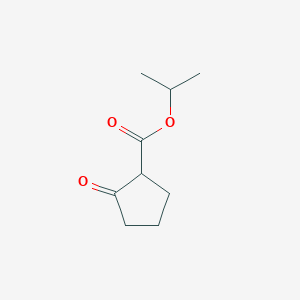
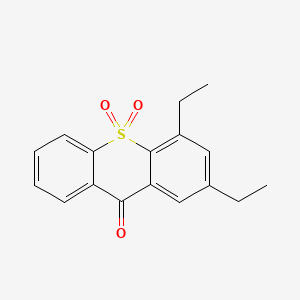


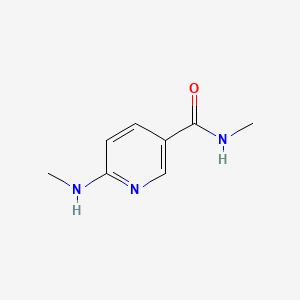
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one](/img/structure/B3057598.png)

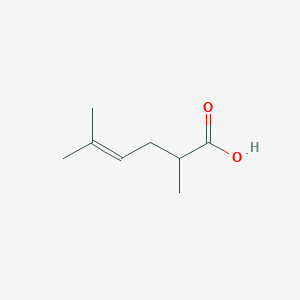
![7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one](/img/structure/B3057603.png)

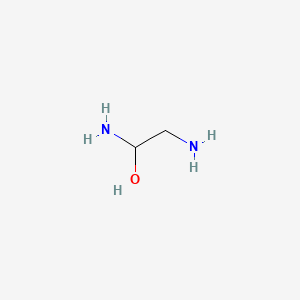


![2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-](/img/structure/B3057614.png)